molecular formula C20H20N4O4S2 B2871797 3,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392292-34-1

3,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2871797
CAS No.: 392292-34-1
M. Wt: 444.52
InChI Key: SRCVGJCPWQXRID-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl-linked carbamoylmethyl group attached to a 3-methylphenyl moiety. The benzamide group at position 2 of the thiadiazole ring bears 3,4-dimethoxy substituents. The carbamoyl and methoxy groups enhance hydrogen-bonding capacity and moderate lipophilicity, which may influence pharmacokinetic behavior .

Properties

IUPAC Name

3,4-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-12-5-4-6-14(9-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)13-7-8-15(27-2)16(10-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCVGJCPWQXRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the benzamide group, and the incorporation of the methoxy and oxo groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more reduced species.

Scientific Research Applications

3,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with structurally similar 1,3,4-thiadiazole derivatives, focusing on substituent variations and their implications.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Thiadiazole Substituent (Position 5) Benzamide Substituents (Position 2) Key Functional Differences
Target Compound 5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl) 3,4-Dimethoxy Carbamoyl group enhances H-bonding potential.
3,4-Dimethoxy-N-(5-{[4-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide 5-((4-(Trifluoromethyl)benzyl)sulfanyl) 3,4-Dimethoxy Trifluoromethyl group increases lipophilicity.
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(Dimethylsulfamoyl)benzamide 5-((4-Chlorobenzyl)sulfanyl) 4-(Dimethylsulfamoyl) Sulfamoyl group introduces strong electron-withdrawing effects.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(Substituted-phenyl)propanamides 5-[(2-Amino-1,3-thiazol-4-yl)methyl] (oxadiazole core) N-(Substituted-phenyl)propanamide Oxadiazole core alters ring electronics and rigidity.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxy groups on the benzamide enhance electron density, improving solubility in polar solvents compared to the trifluoromethyl (electron-withdrawing) analog .
  • Lipophilicity: The trifluoromethyl substituent in significantly raises logP values (predicted >3.5), favoring membrane permeability but reducing aqueous solubility. The carbamoyl group in the target compound balances moderate lipophilicity (predicted logP ~2.8) with H-bond donor capacity .

Biological Activity

3,4-Dimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of the thiadiazole ring and subsequent modifications to introduce the methoxy and carbamoyl groups. The structural formula can be represented as follows:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including compounds similar to this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon). The IC50 values for some derivatives were notably low, indicating high potency .
CompoundCell LineIC50 (µg/mL)
Compound 21SK-MEL-24.27
Compound 28BT474 (breast)0.794
Compound 29HT29 (colon)12.57

The anticancer activity of these compounds often involves the inhibition of specific kinases such as ERK1/2, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with target proteins through hydrogen bonding and hydrophobic interactions .

Case Studies

  • Alam et al. (2011) : This study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results showed that substituents on the thiadiazole ring significantly influenced cytotoxicity .
  • Hosseinzadeh et al. (2013) : This research focused on a new thiadiazole derivative with trifluoromethyl groups, demonstrating potent activity against prostate (PC3) and breast cancer (MCF7) cell lines compared to standard chemotherapeutics like doxorubicin .

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